molecular formula C9H10N2O2 B11780072 Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone

Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone

Cat. No.: B11780072
M. Wt: 178.19 g/mol
InChI Key: KNXVLTIKHVQKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydrofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone typically involves the reaction of pyrimidine derivatives with tetrahydrofuran-based intermediates. One common method includes the Diels-Alder reaction, where a pyrimidine derivative reacts with a tetrahydrofuran-based dienophile under controlled conditions to form the desired compound . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Pyrimidin-5-yl(tetrahydro-2-furanyl)methanone
  • Pyrrolo[2,3-d]pyrimidine derivatives
  • Pyrimidine-derived indole ribonucleosides

Comparison: Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone is unique due to its specific fusion of pyrimidine and tetrahydrofuran rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable candidate for specific research and therapeutic applications .

Biological Activity

Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted at the 5-position with a tetrahydrofuran moiety, along with a ketone functional group. The molecular formula is C10H12N2OC_{10}H_{12}N_2O with a molecular weight of approximately 176.22 g/mol. The presence of both pyrimidine and tetrahydrofuran groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including:

  • Condensation Reactions : Utilizing pyrimidine derivatives and tetrahydrofuran intermediates.
  • Cyclization Methods : Involving the formation of the tetrahydrofuran ring from suitable precursors.
  • Functional Group Modifications : To enhance biological activity or solubility.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, modifications to 5-fluorouracil (5-FU) by incorporating tetrahydrofuran rings have shown enhanced cytotoxicity against pancreatic cancer cell lines such as MiaPaCa-2 and BxPC-3 . These findings suggest that the structural features of this compound could also contribute to its anticancer potential.

Antiviral Activity

Research on pyrimidine derivatives has demonstrated their effectiveness in inhibiting viral replication. For example, certain pyrimidine analogs have been shown to interfere with the replication mechanisms of retroviruses, suggesting that this compound may possess similar antiviral properties . The mechanism typically involves the inhibition of viral enzymes or interference with nucleic acid synthesis.

Antimicrobial Properties

The compound's biological profile may extend to antimicrobial activity as well. Studies on related compounds reveal that modifications in the pyrimidine structure can lead to enhanced activity against bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on modified 5-FU analogs revealed that introducing a tetrahydrofuran moiety significantly increased cytotoxicity in cancer cell lines, suggesting a promising avenue for further exploration with this compound .
  • Antiviral Mechanisms : Research into the degradation pathways of antiviral drugs has identified similar structural motifs that enhance stability and efficacy under physiological conditions, which could be applicable to this compound .
  • Metabolic Stability : Studies indicate that the incorporation of heterocyclic systems in drug design improves metabolic stability while maintaining biological activity, which is crucial for therapeutic effectiveness .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerModified 5-FUEnhanced cytotoxicity (MIC < 0.016 μg/mL)
AntiviralPyrimidine analogsInhibition of viral replication
AntimicrobialVarious derivativesActivity against bacterial strains

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

oxolan-2-yl(pyrimidin-5-yl)methanone

InChI

InChI=1S/C9H10N2O2/c12-9(8-2-1-3-13-8)7-4-10-6-11-5-7/h4-6,8H,1-3H2

InChI Key

KNXVLTIKHVQKLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)C2=CN=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.